1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core with two critical substituents:
- 2,4-Dimethylphenyl group: Attached via a 2-oxoethyl linkage, this aromatic moiety may enhance hydrophobic interactions and steric effects in target binding.
- 4-(Trifluoromethyl)phenyl group: The trifluoromethyl (CF₃) group is electron-withdrawing, improving metabolic stability and influencing electronic properties of the molecule.
Properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2/c1-15-3-8-20(16(2)13-15)28-21(30)14-29-11-9-17(10-12-29)22(31)27-19-6-4-18(5-7-19)23(24,25)26/h3-8,13,17H,9-12,14H2,1-2H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUSMSUGTKSVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.5 g/mol. The structure features a piperidine ring, an amine group, and a trifluoromethyl group, which are critical for its biological interactions.
Anticancer Activity
Research indicates that compounds similar to 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .
- Case Study : A study evaluated a related compound's effect on human breast cancer cells (MCF-7). The compound showed an IC50 value of 25 µM after 48 hours of treatment, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies have shown:
- Bactericidal Effects : Similar compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL .
- Mechanism : The antimicrobial activity is hypothesized to arise from the disruption of bacterial cell membranes and interference with metabolic pathways.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the piperidine moiety allows for interaction with various enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in apoptosis and cell proliferation pathways.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to programmed cell death .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogues of Piperidine-4-Carboxamides
The piperidine-4-carboxamide scaffold is widely utilized in medicinal chemistry. Key comparisons include:
1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide (CAS: 942006-16-8)
- Substituents : 4-Fluorophenyl and pyridin-4-ylmethyl groups.
- Key Differences: Replacing 2,4-dimethylphenyl with 4-fluorophenyl reduces steric bulk but maintains aromaticity.
- Implications : Likely targets GPCRs or kinases due to pyridine’s hydrogen-bonding capability .
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide (CAS: 1235615-42-5)
- Substituents : Methylsulfonyl and trifluoroethyl groups.
- Key Differences: Sulfonyl group enhances polarity and may influence enzyme inhibition (e.g., proteases). Trifluoroethyl group vs.
- Implications : Possible use in enzyme inhibition or CNS-targeted therapies .
1-[7-(2-Fluorophenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide
- Substituents: Thienopyrimidinone and phenylethyl groups.
- Key Differences: Thienopyrimidinone core replaces the 2-oxoethyl linkage, introducing a fused heterocyclic system.
- Implications: Likely targets kinases or nucleotide-binding proteins due to the thienopyrimidinone scaffold .
Pharmacokinetic and Pharmacodynamic Comparisons
Molecular Weight and LogP
- Trifluoromethyl vs.
Structure-Activity Relationship (SAR) Insights
- Piperidine-4-Carboxamide Core : Essential for hydrogen bonding with targets (e.g., kinase ATP pockets or protease active sites).
- Aryl Substituents :
- Flexibility vs. Rigidity: Compounds with rigid heterocycles (e.g., thienopyrimidinone in ) show higher target affinity but reduced synthetic accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
